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molecular formula C8H12ClNO B1580879 3-(2-Aminoethyl)phenol hydrochloride CAS No. 3458-98-8

3-(2-Aminoethyl)phenol hydrochloride

Cat. No. B1580879
M. Wt: 173.64 g/mol
InChI Key: GTIWCKXKQGMMQZ-UHFFFAOYSA-N
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Patent
US09365520B2

Procedure details

A solution of 3-(2-aminoethyl)phenol hydrochloride (4.60 g, 26.49 mmol) and 47% ethyl glyoxylate/toluene solution (polymer form) (6.15 mL, 29.14 mmol) in a mixed solvent of toluene/EtOH (50 mL) was heated under reflux for 18 hr. The reaction mixture was concentrated under reduced pressure. The precipitate was collected by filtration, and washed with ethyl acetate/diethyl ether to give ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (6.15 g, 23.86 mmol, 90%) as a white powder.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
ethyl glyoxylate toluene
Quantity
6.15 mL
Type
reactant
Reaction Step One
Name
toluene EtOH
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][CH2:3][CH2:4][C:5]1[CH:6]=[C:7]([OH:11])[CH:8]=[CH:9][CH:10]=1.[C:12]([O:16][CH2:17][CH3:18])(=[O:15])[CH:13]=O.C1(C)C=CC=CC=1>C1(C)C=CC=CC=1.CCO>[ClH:1].[OH:11][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[CH:13]([C:12]([O:16][CH2:17][CH3:18])=[O:15])[NH:2][CH2:3][CH2:4]2 |f:0.1,2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
Cl.NCCC=1C=C(C=CC1)O
Name
ethyl glyoxylate toluene
Quantity
6.15 mL
Type
reactant
Smiles
C(C=O)(=O)OCC.C1(=CC=CC=C1)C
Name
toluene EtOH
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hr
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate/diethyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.OC=1C=C2CCNC(C2=CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.86 mmol
AMOUNT: MASS 6.15 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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